

# The Journey of Obefazimod: A Novel miR-124 Enhancer for Ulcerative Colitis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Obefazimod

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## Abstract

**Obefazimod** (formerly ABX464) is a first-in-class, orally administered small molecule demonstrating significant promise in the treatment of moderately to severely active ulcerative colitis (UC). Its novel mechanism of action, centered on the upregulation of the anti-inflammatory microRNA-124 (miR-124), sets it apart from existing therapies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Obefazimod** for UC. It details the experimental protocols of key studies, presents a consolidated view of clinical trial data, and visualizes the intricate signaling pathways and experimental workflows involved in its development.

## Introduction: Addressing the Unmet Need in Ulcerative Colitis

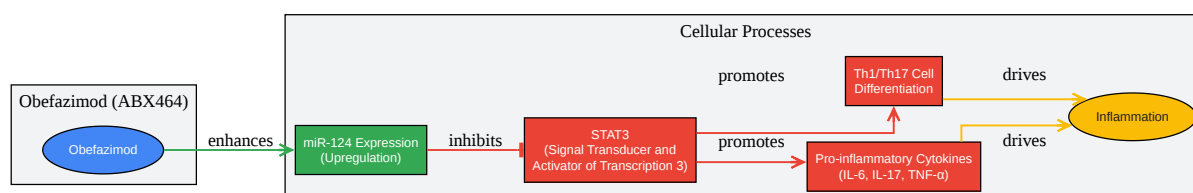
Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] Despite the availability of various treatment options, including 5-aminosalicylates, corticosteroids, immunomodulators, and biologic agents, a significant proportion of patients either do not respond, lose response over time, or experience debilitating side effects.[2] This highlights a critical unmet need for novel, effective, and well-tolerated therapies. **Obefazimod** has emerged as a promising candidate to fill this therapeutic gap, offering a unique mechanism of action that targets a key regulator of inflammation.[2][3]

## Mechanism of Action: Upregulation of miR-124

**Obefazimod**'s therapeutic effect is predicated on its ability to enhance the expression of miR-124, a small non-coding RNA with potent anti-inflammatory properties.[2][4] In the context of UC, where pro-inflammatory pathways are chronically activated, miR-124 levels are often suppressed. **Obefazimod** selectively upregulates miR-124 in immune cells, which in turn acts as a "physiological brake" on inflammation.[5][6]

The downstream effects of increased miR-124 are multifaceted and include:

- **Inhibition of the IL-6/STAT3 Signaling Pathway:** miR-124 directly targets the mRNA of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in the pro-inflammatory IL-6 signaling cascade.[5][7][8] By downregulating STAT3, **Obefazimod** effectively dampens the inflammatory response mediated by IL-6.
- **Reduction of Pro-inflammatory Cytokines and Chemokines:** Upregulation of miR-124 leads to a decrease in the production of several key pro-inflammatory cytokines and chemokines, including IL-6, IL-17, TNF- $\alpha$ , and CCL2 (MCP-1).[1][9]
- **Modulation of T-Helper Cell Differentiation:** **Obefazimod** has been shown to reduce the population of pro-inflammatory Th1 and Th17 cells, which are known to be key drivers of the pathogenesis of UC.[5]



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**Figure 1:** Simplified signaling pathway of **Obefazimod**'s mechanism of action.

## Preclinical Development

### In Vitro Studies

Initial in vitro experiments were crucial in elucidating the mechanism of action of **Obefazimod**.

#### Experimental Protocol: In Vitro Cytokine and miR-124 Measurement

- **Cell Culture:** Peripheral blood mononuclear cells (PBMCs) or other relevant immune cell lines are cultured under standard conditions.
- **Treatment:** Cells are treated with varying concentrations of **Obefazimod** or a vehicle control (e.g., DMSO).
- **Stimulation:** To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) or other appropriate stimuli.
- **RNA Extraction and qRT-PCR:** After a defined incubation period, total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to measure the expression levels of miR-124 and the mRNA of target genes (e.g., STAT3, IL-6, TNF- $\alpha$ ).
- **Cytokine Measurement:** Supernatants from the cell cultures are collected, and the concentrations of secreted cytokines (e.g., IL-6, IL-17, TNF- $\alpha$ ) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

In these in vitro settings, **Obefazimod** treatment consistently led to a dose-dependent increase in miR-124 expression and a subsequent reduction in the levels of pro-inflammatory cytokines.

[\[6\]](#)[\[9\]](#)

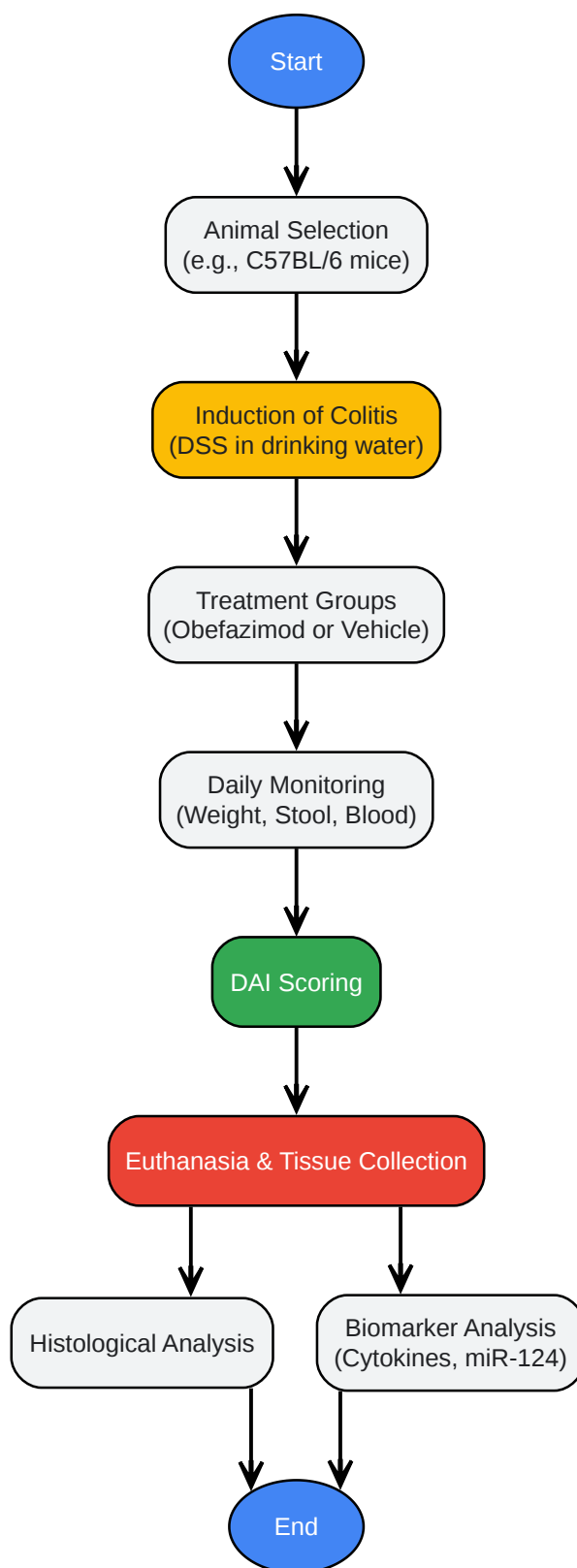
### Animal Models

The efficacy of **Obefazimod** in a preclinical setting was evaluated using the dextran sulfate sodium (DSS)-induced colitis mouse model, which is a well-established and widely used model that mimics many aspects of human UC.[\[10\]](#)

#### Experimental Protocol: DSS-Induced Colitis Mouse Model

- Animal Selection: Male C57BL/6 or BALB/c mice are typically used.
- Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.[\[11\]](#)[\[12\]](#) Chronic colitis can be induced through cyclical administration of DSS.[\[11\]](#)
- Treatment: Mice are treated with **Obefazimod** (administered orally, e.g., by gavage) or a vehicle control, either prophylactically (before DSS administration) or therapeutically (after the onset of colitis).
- Disease Activity Index (DAI) Scoring: Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a DAI score, which provides a quantitative measure of disease severity.
- Histological Analysis: At the end of the study, the colons are excised, and histological analysis is performed to assess the degree of inflammation, ulceration, and tissue damage.
- Biomarker Analysis: Colon tissue and serum samples can be collected to measure the levels of pro-inflammatory cytokines and other relevant biomarkers.

In the DSS-induced colitis model, **Obefazimod** treatment resulted in a significant attenuation of disease severity, as evidenced by reduced DAI scores, improved histological findings, and a decrease in pro-inflammatory cytokine levels in the colon.[\[7\]](#)



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**Figure 2:** Experimental workflow for the DSS-induced colitis mouse model.

## Clinical Development

The clinical development program for **Obefazimod** in UC has progressed through Phase 2a, 2b, and now Phase 3 trials, consistently demonstrating a favorable efficacy and safety profile.

### Phase 2a and 2b Clinical Trials

The Phase 2a and 2b studies were designed to assess the safety, tolerability, and efficacy of **Obefazimod** in patients with moderately to severely active UC who had an inadequate response to or were intolerant to conventional or advanced therapies.

Experimental Protocol: Phase 2b Induction Trial (NCT03760003)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[\[13\]](#)
- Patient Population: Adult patients with moderately to severely active UC (Modified Mayo Score [MMS] of 5 to 9, with an endoscopic subscore of  $\geq 2$ ).[\[13\]](#)
- Intervention: Patients were randomized to receive once-daily oral **Obefazimod** (25 mg, 50 mg, or 100 mg) or placebo for 8 weeks.[\[13\]](#)
- Primary Endpoint: Change from baseline in MMS at week 8.[\[13\]](#)
- Key Secondary Endpoints: Clinical remission, clinical response, endoscopic improvement, and changes in fecal calprotectin.[\[4\]](#)
- Biomarker Analysis: Rectal biopsies were collected to measure miR-124 expression.[\[14\]](#)

The Phase 2b trial met its primary endpoint, with all doses of **Obefazimod** demonstrating a statistically significant reduction in MMS compared to placebo at week 8.[\[13\]](#) The results also showed significant improvements in key secondary endpoints.[\[4\]](#)

### Phase 3 ABTECT Program

The pivotal Phase 3 program, known as ABTECT, consists of two identical induction trials (ABTECT-1 and ABTECT-2) and a maintenance trial.

## Experimental Protocol: ABTECT-1 (NCT05507203) and ABTECT-2 (NCT05507216) Induction Trials

- Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.[1][15]
- Patient Population: Adult patients with moderately to severely active UC with inadequate response, loss of response, or intolerance to conventional and/or advanced therapies.[15][16]
- Intervention: Patients were randomized to receive once-daily oral **Obefazimod** (25 mg or 50 mg) or placebo for 8 weeks.[15][16]
- Primary Endpoint: Clinical remission at week 8, as defined by the FDA.[16][17]
- Key Secondary Endpoints: Clinical response, endoscopic improvement, and histologic-endoscopic mucosal improvement.[18]

In July 2025, it was announced that both ABTECT-1 and ABTECT-2 met their primary endpoint of clinical remission at week 8 for the 50 mg dose.[17][18]

## Clinical Trial Data Summary

The following tables summarize the key efficacy and safety data from the clinical development program of **Obefazimod** in ulcerative colitis.

Table 1: Key Efficacy Results from Phase 2 and Phase 3 Induction Trials

Endpoint	Phase 2b (8 weeks)	ABTECT-1 (8 weeks)	ABTECT-2 (8 weeks)
Clinical Remission			
Obefazimod 25 mg	Statistically Significant vs. Placebo	21.4% (placebo-adjusted)	Not Statistically Significant
Obefazimod 50 mg	Statistically Significant vs. Placebo	19.3% (p<0.0001)	13.4% (p=0.0001)
Clinical Response			
Obefazimod 25 mg	Statistically Significant vs. Placebo	-	28.6% (placebo-adjusted, pooled)
Obefazimod 50 mg	Statistically Significant vs. Placebo	Met	Met
Endoscopic Improvement			
Obefazimod 50 mg	50% vs. 11% (Placebo)	33-36% vs. 6-10% (Placebo)	33-36% vs. 6-10% (Placebo)

Note: Data is compiled from publicly available sources and may not be directly comparable across studies.[\[1\]](#)[\[3\]](#)[\[13\]](#)[\[15\]](#)[\[16\]](#)[\[18\]](#)

Table 2: Long-Term Efficacy from Phase 2b Open-Label Maintenance Trial

Endpoint (at 2 years)	Obefazimod 50 mg
Clinical Remission	52.5%
Endoscopic Improvement	59.0%
Endoscopic Remission	35.9%

Data from the open-label maintenance phase of the Phase 2b trial.[\[5\]](#)

Table 3: Safety and Tolerability of **Obefazimod**



Adverse Events	Phase 2b (Induction)	Phase 3 (ABTECT Induction)
Most Common AEs	Headache, abdominal pain, nausea	Consistent with previous studies
Serious AEs	Infrequent and comparable to placebo	Infrequent and comparable to placebo
New Safety Signals	None observed	None observed

**Obefazimod** has been generally well-tolerated across all clinical trials, with no new safety signals identified.[13][18]

## Future Directions and Conclusion

The successful outcomes of the Phase 3 induction trials represent a significant milestone in the development of **Obefazimod**. The ongoing ABTECT maintenance trial will provide crucial data on the long-term efficacy and safety of this novel therapy.[3] Pending positive results from the maintenance study, regulatory submissions to the FDA and EMA are anticipated.[3]

**Obefazimod**, with its unique mechanism of action as a miR-124 enhancer, represents a promising and differentiated therapeutic option for patients with ulcerative colitis. Its oral administration, favorable safety profile, and demonstrated efficacy in both induction and maintenance of remission position it to potentially become a valuable addition to the treatment landscape for this chronic and often debilitating disease. The comprehensive data gathered to date underscore the potential of **Obefazimod** to address the significant unmet medical need in ulcerative colitis.

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- To cite this document: BenchChem. [The Journey of Obefazimod: A Novel miR-124 Enhancer for Ulcerative Colitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605113#discovery-and-development-of-obefazimod-for-ulcerative-colitis]

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